molecular formula C12H12O5 B2904335 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid CAS No. 65152-30-9

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B2904335
CAS No.: 65152-30-9
M. Wt: 236.22 g/mol
InChI Key: SHUJCNYJGLPHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid moiety instead of a butenoic acid.

    3,4-Dimethoxyphenethylamine: Contains an ethylamine group instead of a butenoic acid.

    3,4-Dimethoxyphenylpropanoic acid: Features a propanoic acid group instead of a butenoic acid.

Uniqueness

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

65152-30-9

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H12O5/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

SHUJCNYJGLPHKM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.